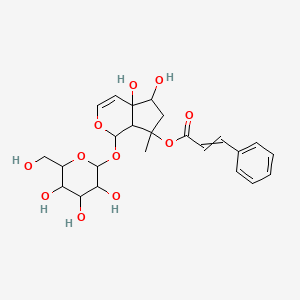
Curvifloruside F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Curvifloruside F, también conocido como 6-Epiharpagósido, es un glucósido iridoide de origen natural. Se aísla principalmente de las raíces de la planta Andrographis paniculata, ampliamente utilizada en la medicina tradicional. El compuesto tiene una fórmula molecular de C24H30O11 y un peso molecular de 494.49 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Curvifloruside F se puede sintetizar mediante diversos procesos químicos. Un método común implica la extracción de Andrographis paniculata utilizando solventes como cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido (DMSO) y acetona . El proceso de extracción se sigue de una purificación mediante técnicas cromatográficas.
Métodos de Producción Industrial
La producción industrial de this compound generalmente implica la extracción a gran escala de fuentes vegetales. Las raíces de Andrographis paniculata se cosechan, se secan y se muelen en un polvo fino. El polvo se somete luego a extracción con solventes, seguida de purificación mediante cromatografía líquida de alto rendimiento (HPLC) para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
Curvifloruside F experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: El enlace glucosídico en this compound puede ser sometido a reacciones de sustitución para formar nuevos compuestos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución en condiciones ácidas o básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de this compound, que pueden tener diferentes actividades biológicas y propiedades .
Aplicaciones Científicas De Investigación
Curvifloruside F tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto estándar en química analítica para la identificación y cuantificación de glucósidos iridoides.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes y antimicrobianas.
Medicina: this compound se investiga por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades, incluyendo infecciones y condiciones inflamatorias.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
El mecanismo de acción de Curvifloruside F implica su interacción con diversos objetivos moleculares y vías. Ejerce sus efectos modulando la actividad de enzimas y receptores involucrados en las vías inflamatorias y de estrés oxidativo. El compuesto puede inhibir la producción de citocinas proinflamatorias y especies reactivas de oxígeno, reduciendo así la inflamación y el daño oxidativo .
Comparación Con Compuestos Similares
Curvifloruside F es único en comparación con otros glucósidos iridoides debido a sus características estructurales específicas y actividades biológicas. Compuestos similares incluyen:
- Andrographidina G
- Andrographidina A
- Neoandrographiside
- Andropanoside
- Andrographiside
- Andrographolide
- 14-Deoxi-11,12-didehidroandrographiside
- 14-Deoxi-11,12-didehidroandrographolide
- Procumbide
- Procumboside
- 6-Epi-8-O-acetilharpagide
Estos compuestos comparten motivos estructurales similares, pero difieren en sus grupos funcionales específicos y actividades biológicas .
Propiedades
IUPAC Name |
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B12461567.png)
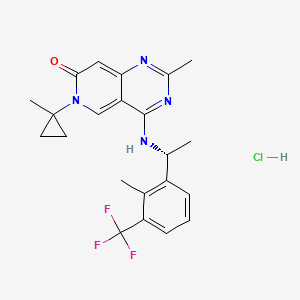
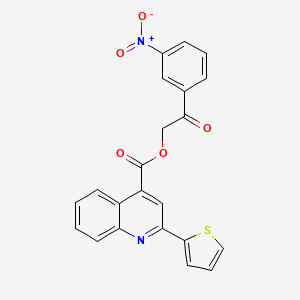
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid](/img/structure/B12461598.png)
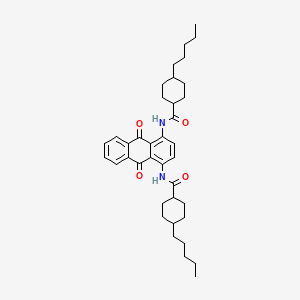

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
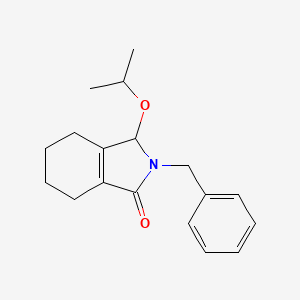
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)
![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)
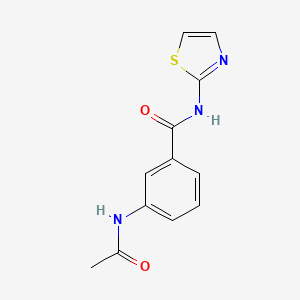
![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)
